molecular formula C18H17N3O4 B2500868 ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate CAS No. 902959-87-9

ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate

Cat. No.: B2500868
CAS No.: 902959-87-9
M. Wt: 339.351
InChI Key: YYERGGIQDMFFDB-UHFFFAOYSA-N
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Description

Ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, with various functional groups attached, including an ethyl ester and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine and a β-dicarbonyl compound under acidic or basic conditions.

  • Step 1: Formation of the Pyrido[2,3-d]pyrimidine Core

      Reactants: 2-aminopyridine and ethyl acetoacetate

      Conditions: Reflux in ethanol with a catalytic amount of acid (e.g., hydrochloric acid)

      Product: Intermediate pyrido[2,3-d]pyrimidine derivative

  • Step 2: Benzylation

      Reactants: Intermediate pyrido[2,3-d]pyrimidine derivative and benzyl bromide

      Conditions: Reflux in acetonitrile with potassium carbonate as a base

      Product: Benzylated pyrido[2,3-d]pyrimidine derivative

  • Step 3: Esterification

      Reactants: Benzylated pyrido[2,3-d]pyrimidine derivative and ethyl bromoacetate

      Conditions: Reflux in ethanol with sodium ethoxide as a base

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzyl group to form a benzyl alcohol or benzaldehyde derivative.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Aqueous sodium hydroxide (NaOH) for ester hydrolysis.

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Carboxylic acid derivative.

Scientific Research Applications

Ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate can be compared with other pyrido[2,3-d]pyrimidine derivatives:

  • Ethyl (3-phenyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate
  • Mthis compound

These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical reactivity. This compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

ethyl 2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-2-25-15(22)12-20-16-14(9-6-10-19-16)17(23)21(18(20)24)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYERGGIQDMFFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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